2-Chloroethyl 3,5-dichlorophenyl methyl phosphate
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Overview
Description
2-Chloroethyl 3,5-dichlorophenyl methyl phosphate is an organophosphorus compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate typically involves the reaction of 3,5-dichlorophenol with phosphorus oxychloride, followed by the addition of 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions helps in achieving high yields and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 3,5-dichlorophenyl methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the phosphate group.
Substitution: The chloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Scientific Research Applications
2-Chloroethyl 3,5-dichlorophenyl methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the manufacture of pesticides, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl 3,4-dichlorophenyl methyl phosphate
- 2-Chloroethyl 2,4-dichlorophenyl methyl phosphate
- 2-Chloroethyl 3,5-dibromophenyl methyl phosphate
Uniqueness
2-Chloroethyl 3,5-dichlorophenyl methyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-Chloroethyl 3,5-dichlorophenyl methyl phosphate (often referred to as chlorpyrifos) is an organophosphate compound widely used as a pesticide. Its biological activity is primarily linked to its mechanism of action as an acetylcholinesterase inhibitor, affecting neurotransmission in various organisms. This article reviews the compound's biological activity, including its effects on human health, ecological impacts, and relevant case studies.
- Molecular Formula : C10H12Cl3NO4P
- Molecular Weight : 350.54 g/mol
- IUPAC Name : this compound
Chlorpyrifos exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors. This can cause various physiological effects, including:
- Neurotoxicity : Symptoms may include muscle twitching, respiratory distress, and seizures.
- Endocrine Disruption : Chlorpyrifos has been shown to interfere with hormonal signaling pathways.
In Vitro Studies
Research has demonstrated that chlorpyrifos affects various cell types, including neuronal and non-neuronal cells. For instance:
- Neuronal Cells : Studies have shown that exposure to chlorpyrifos results in increased cell death and altered gene expression related to neurodevelopmental processes.
- Immune Cells : Chlorpyrifos has been linked to immunotoxicity, where it can modulate immune responses and increase susceptibility to infections .
In Vivo Studies
Animal studies provide further insights into the biological activity of chlorpyrifos:
- Developmental Toxicity : Research indicates that prenatal exposure to chlorpyrifos is associated with neurodevelopmental deficits in offspring, including cognitive impairments and behavioral changes .
- Ecotoxicological Impact : Chlorpyrifos has been shown to affect non-target species such as amphibians and fish, leading to population declines in some ecosystems .
Case Study 1: Human Health Impact
A significant case study highlighted the effects of chlorpyrifos exposure among agricultural workers. Workers exposed to high levels of chlorpyrifos reported symptoms consistent with acute poisoning, including headaches, dizziness, and gastrointestinal disturbances. Long-term exposure was associated with chronic health issues such as respiratory problems and neurodegenerative diseases .
Case Study 2: Environmental Impact
In a study assessing the impact of chlorpyrifos on aquatic ecosystems, researchers found that runoff from agricultural fields led to elevated concentrations of chlorpyrifos in nearby water bodies. This resulted in significant mortality rates among fish populations and disruptions in aquatic food webs .
Comparative Analysis
Compound | Mechanism | Primary Effects | Target Organisms |
---|---|---|---|
Chlorpyrifos | AChE Inhibition | Neurotoxicity, Endocrine Disruption | Humans, Aquatic Life |
Other Organophosphates | AChE Inhibition | Similar neurotoxic effects | Varies by compound |
Properties
CAS No. |
725-68-8 |
---|---|
Molecular Formula |
C9H10Cl3O4P |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
2-chloroethyl (3,5-dichlorophenyl) methyl phosphate |
InChI |
InChI=1S/C9H10Cl3O4P/c1-14-17(13,15-3-2-10)16-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3 |
InChI Key |
DYEBMIVWGBFRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OCCCl)OC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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